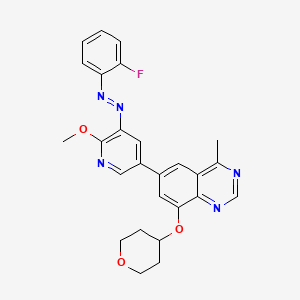
PI3K-IN-52
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphoinositide 3-kinase inhibitor 52 (PI3K-IN-52) is a small-molecule inhibitor that targets the phosphoinositide 3-kinase (PI3K) family, specifically the alpha isoform. The PI3K pathway is crucial in regulating various cellular processes, including cell growth, proliferation, survival, and metabolism. Aberrant activation of this pathway is often associated with cancer and other diseases. This compound has shown promise in preclinical studies for its potential therapeutic applications in oncology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of PI3K-IN-52 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. The synthetic route may include:
Formation of Intermediate Compounds: Initial steps often involve the preparation of intermediate compounds through reactions such as nucleophilic substitution, condensation, and cyclization.
Coupling Reactions: The final step usually involves coupling the intermediate with specific functional groups to form the active this compound compound. This step may require catalysts and specific reaction conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring consistent quality control. The process may also involve purification steps such as crystallization and chromatography to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
PI3K-IN-52 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present in the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the specific reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
PI3K-IN-52 has a wide range of scientific research applications, including:
Oncology: The compound is extensively studied for its potential in cancer therapy. It has shown efficacy in inhibiting tumor growth and proliferation by targeting the PI3K pathway.
Cell Biology: this compound is used to study cellular processes such as cell growth, survival, and metabolism. It helps in understanding the role of the PI3K pathway in these processes.
Drug Development: The compound serves as a lead molecule for developing new PI3K inhibitors with improved efficacy and safety profiles.
Neurodegenerative Diseases: Research has explored the potential of this compound in treating neurodegenerative diseases by modulating the PI3K pathway.
Mecanismo De Acción
PI3K-IN-52 exerts its effects by inhibiting the activity of the PI3K enzyme, specifically the alpha isoform. The inhibition of PI3K leads to a decrease in the production of phosphatidylinositol-3,4,5-trisphosphate (PIP3), a key signaling molecule. This reduction in PIP3 levels results in the downregulation of downstream signaling pathways, including the AKT/mTOR pathway, which is crucial for cell growth and survival. By inhibiting these pathways, this compound can induce apoptosis and inhibit cell proliferation in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
Alpelisib: A PI3K alpha-specific inhibitor approved for the treatment of breast cancer.
Idelalisib: A PI3K delta-specific inhibitor used in the treatment of certain hematologic malignancies.
Copanlisib: A pan-class I PI3K inhibitor used for treating relapsed follicular lymphoma.
Uniqueness of PI3K-IN-52
This compound is unique in its selectivity and potency towards the PI3K alpha isoform. This selectivity reduces off-target effects and improves its therapeutic potential. Additionally, this compound has shown promising results in preclinical studies, making it a valuable candidate for further development in cancer therapy.
Propiedades
Fórmula molecular |
C26H24FN5O3 |
|---|---|
Peso molecular |
473.5 g/mol |
Nombre IUPAC |
(2-fluorophenyl)-[2-methoxy-5-[4-methyl-8-(oxan-4-yloxy)quinazolin-6-yl]pyridin-3-yl]diazene |
InChI |
InChI=1S/C26H24FN5O3/c1-16-20-11-17(13-24(25(20)30-15-29-16)35-19-7-9-34-10-8-19)18-12-23(26(33-2)28-14-18)32-31-22-6-4-3-5-21(22)27/h3-6,11-15,19H,7-10H2,1-2H3 |
Clave InChI |
KOVMNYOKQJCSAR-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C=C(C=C(C2=NC=N1)OC3CCOCC3)C4=CC(=C(N=C4)OC)N=NC5=CC=CC=C5F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


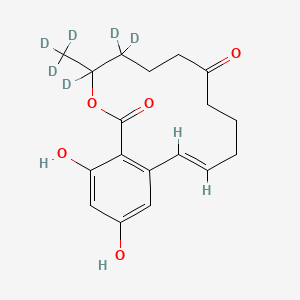
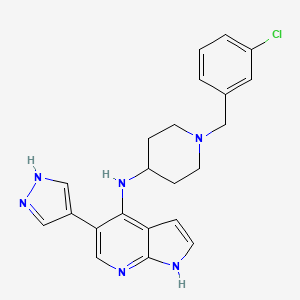
![9-hydroxy-3-[(5-hydroxy-1-oxa-9-azaspiro[5.5]undec-9-yl)carbonyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12372763.png)
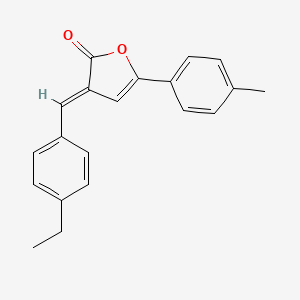
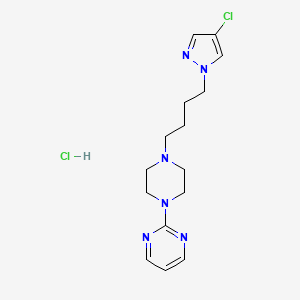
![2-{3-[(5-{[(1S)-1-(4-tert-butylphenyl)ethyl]carbamoyl}-2,3-dimethyl-1H-indol-1-yl)methyl]phenoxy}-2-methylpropanoic acid](/img/structure/B12372784.png)
![2-(3,4-dihydroxyphenyl)-5,7,8-trihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12372790.png)
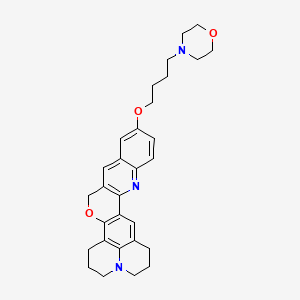
![[(1S,6R)-7,7-dimethyl-3-bicyclo[4.1.0]hept-2-enyl]methanol](/img/structure/B12372829.png)
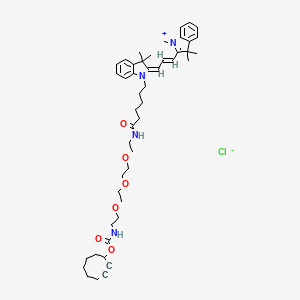


![3-[4-(1,3-Benzothiazol-2-yl)anilino]propanoic acid](/img/structure/B12372842.png)

